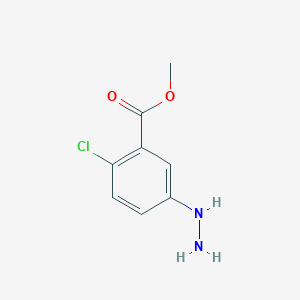
DIPPA 盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of DIPPA hydrochloride and related compounds involves hydrothermal methods, showcasing the formation of coordination polymers with specific organodiimine ligands like 4,4′-dipyridylamine (dpa). These methods lead to structurally diverse materials with unique thermal and physical properties (Braverman, Supkowski, & LaDuca, 2007). Additionally, the synthesis involves reactions under specific conditions to yield complexes with varying coordination geometries and interpenetration levels, highlighting the intricate relationship between reaction conditions and the resulting molecular architecture (Montney, Krishnan, Supkowski, & LaDuca, 2007).
Molecular Structure Analysis
Molecular structure analysis reveals one-dimensional (1-D) polymeric chains and diverse three-dimensional networks, depending on the metal coordination geometry and carboxylate binding modes. These structures are often stabilized by extensive hydrogen bonding, leading to materials with potential for varied applications due to their unique structural features (Braverman, Supkowski, & LaDuca, 2007).
Chemical Reactions and Properties
DIPPA hydrochloride undergoes specific chemical reactions, including the formation of hydrochloride salts which improve solubility and potentially enhance the bioavailability of compounds. The reaction with hydrated hydrochloric acid illustrates the transformation of compounds into more soluble forms, such as hydrochloride trihydrate, which can significantly influence the physical and chemical properties of the compound (Vepuri, Devarajegowda, & Soliman, 2016).
Physical Properties Analysis
The physical properties of DIPPA hydrochloride and related compounds are closely linked to their molecular structure. Single-crystal X-ray diffraction studies provide detailed insights into the crystalline structures, which are instrumental in understanding the physical behavior of these compounds. Such analyses reveal intricate details about lattice frameworks, interpenetration levels, and the overall stability of the synthesized materials (Montney, Krishnan, Supkowski, & LaDuca, 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the molecular structure and synthesis conditions. Studies focusing on the interaction of DIPPA hydrochloride with various ligands and metals reveal the potential for creating a wide range of coordination polymers with specific functionalities. These properties are crucial for understanding the compound's behavior in different chemical environments and for potential applications in various fields (Braverman, Supkowski, & LaDuca, 2007).
科学研究应用
精神药理学:DIPPA 盐酸盐作为 κ-阿片受体 (KOR) 拮抗剂,由于其抗焦虑样特性,在治疗情绪障碍方面显示出潜力。一项研究表明 DIPPA 减少了 Wistar Kyoto 和 Sprague Dawley 大鼠的焦虑样行为,证明了这一点 (Carr & Lucki, 2010).
调节肽:DIPPA 已被确认为小鼠中一种选择性和持久的 κ-阿片受体拮抗剂,可能对疼痛和成瘾管理的研究有用 (Chang, Takemori, & Portoghese, 1994).
标记化合物和放射性药物杂志:据报道合成了高比活度 [3H]DIPPA,强调了其作为阿片受体亲和力标记和在阿片受体相关研究中的潜在用途 (Chang, Trometer, & Portoghese, 1995).
行为药理学:研究了 DIPPA κ-阿片介导的激动剂效应短暂后紧接着 κ-拮抗剂效应持久的双重性质,突出了其独特的药理学特征和在不同物种中进行研究的潜力 (Terner 等,2005).
安全和危害
未来方向
DIPPA hydrochloride can be used for the research of anxiety and antidepressant . It has been used in tests of anxiety-like behavior between Wistar Kyoto and Sprague Dawley rats . The findings support previous research suggesting that κ-opioid receptor antagonists possess anxiolytic-like properties and may potentially represent a novel class of treatments for mood disorders .
属性
IUPAC Name |
2-(3,4-dichlorophenyl)-N-[(1S)-1-(3-isothiocyanatophenyl)-2-pyrrolidin-1-ylethyl]-N-methylacetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Cl2N3OS.ClH/c1-26(22(28)12-16-7-8-19(23)20(24)11-16)21(14-27-9-2-3-10-27)17-5-4-6-18(13-17)25-15-29;/h4-8,11,13,21H,2-3,9-10,12,14H2,1H3;1H/t21-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWYENYHNOESCX-ZMBIFBSDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CN1CCCC1)C2=CC(=CC=C2)N=C=S)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H](CN1CCCC1)C2=CC(=CC=C2)N=C=S)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DIPPA hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Benzyl [amino(methylsulfanyl)methylene]carbamate](/img/structure/B1145529.png)

